4-(2-Naphthyloxy)aniline hydrochloride
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Overview
Description
4-(2-Naphthyloxy)aniline hydrochloride is a chemical compound with the molecular formula C16H13NO•HCl and a molecular weight of 271.74 . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is known for its unique structure, which includes a naphthyloxy group attached to an aniline moiety.
Preparation Methods
The synthesis of 4-(2-Naphthyloxy)aniline hydrochloride typically involves the following steps:
Nitration and Reduction: The initial step involves the nitration of naphthalene to form 2-nitronaphthalene, followed by reduction to yield 2-naphthylamine.
Etherification: 2-naphthylamine is then reacted with 4-chloronitrobenzene under basic conditions to form 4-(2-naphthyloxy)nitrobenzene.
Reduction and Hydrochloride Formation: The nitro group in 4-(2-naphthyloxy)nitrobenzene is reduced to an amine group, resulting in 4-(2-naphthyloxy)aniline.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-(2-Naphthyloxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-Naphthyloxy)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to interact with various biological molecules.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development, is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Naphthyloxy)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
4-(2-Naphthyloxy)aniline hydrochloride can be compared with other similar compounds, such as:
4-(2-Naphthyloxy)phenol: Similar structure but with a hydroxyl group instead of an amine group.
4-(2-Naphthyloxy)benzoic acid: Contains a carboxyl group instead of an amine group.
2-Naphthylamine: Lacks the ether linkage present in this compound.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H14ClNO |
---|---|
Molecular Weight |
271.74 g/mol |
IUPAC Name |
4-naphthalen-2-yloxyaniline;hydrochloride |
InChI |
InChI=1S/C16H13NO.ClH/c17-14-6-9-15(10-7-14)18-16-8-5-12-3-1-2-4-13(12)11-16;/h1-11H,17H2;1H |
InChI Key |
ORZWKJFJWVWEJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)N.Cl |
Origin of Product |
United States |
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